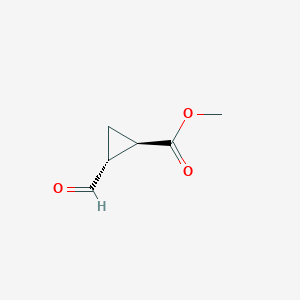

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate

Descripción general

Descripción

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a formyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the formal nucleophilic substitution of bromocyclopropanes to obtain enantiomerically enriched cyclopropyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other carbene precursors under controlled conditions. The use of immobilized whole-cell biocatalysts with specific transaminase activity has also been explored for the synthesis of enantiopure cyclopropane derivatives .

Análisis De Reacciones Químicas

Nucleophilic Additions to the Formyl Group

The aldehyde functionality in this compound participates in classical nucleophilic additions. Key reactions include:

a. Cyanohydrin Formation

Reaction with HCN or KCN yields cyanohydrin derivatives. For example:

textMethyl (1R,2R)-2-formylcyclopropane-1-carboxylate + KCN → Methyl (1R,2R)-2-(hydroxy(cyano)methyl)cyclopropane-1-carboxylate

Conditions: Low temperatures (0–5°C) and acidic media (HCl) minimize side reactions like ester hydrolysis.

b. Grignard Reagent Additions

Organomagnesium reagents add to the formyl group, producing secondary alcohols. For instance, methylmagnesium bromide generates:

textMethyl (1R,2R)-2-(1-hydroxyethyl)cyclopropane-1-carboxylate

Steric hindrance from the cyclopropane ring slows reactivity compared to linear aldehydes.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

a. Acid-Catalyzed Ring Expansion

In the presence of Brønsted acids (e.g., H2SO4), the ring opens to form γ,δ-unsaturated carbonyl compounds via a carbocation intermediate :

textThis compound → Methyl 4-oxopent-2-enoate

b. Transition Metal-Catalyzed Functionalization

Fe-catalyzed dicarbofunctionalization enables simultaneous introduction of two groups. For example, using Fe(acac)3 and Grignard reagents, the cyclopropane ring opens to form 1,3-difunctionalized products :

| Reagents | Product | Yield (%) |

|---|---|---|

| MeMgBr, Fe(acac)3 | Methyl 3-methylpent-4-enoate | 78 |

| PhMgBr, Fe(acac)3 | Methyl 3-phenylpent-4-enoate | 65 |

Catalytic Asymmetric Transformations

The compound serves as a substrate in stereoselective reactions:

a. Iminium Ion Activation

Chiral amines (e.g., Jørgensen-Hayashi catalyst) activate the formyl group via iminium ion formation, enabling enantioselective ring-opening with nucleophiles like carboxylic acids :

| Nucleophile | Catalyst | ee (%) | Product |

|---|---|---|---|

| AcOH | (S)-Diphenylprolinol | 92 | Methyl (R)-3-acetoxypent-4-enoate |

| BzOH | (S)-Diphenylprolinol | 89 | Methyl (R)-3-benzoyloxypent-4-enoate |

b. Dynamic Kinetic Asymmetric Reactions

Under basic conditions, the cyclopropane ring undergoes reversible ring-opening, allowing dynamic kinetic resolution. For example, using Rh catalysts, enantiomerically enriched β-lactams are synthesized .

Condensation and Cycloaddition Reactions

The formyl group engages in cycloadditions:

a. (3+2)-Cycloadditions

With electron-deficient alkenes (e.g., methyl acrylate), the compound forms cyclopentane derivatives via zwitterionic intermediates :

textThis compound + Methyl acrylate → Methyl bicyclo[3.2.0]heptane-1-carboxylate

b. Conia-Ene Reactions

In the presence of Zn(OTf)2, terminal alkynes undergo Conia-ene cyclization, yielding fused bicyclic esters :

textThis compound + HC≡CPh → Methyl 6-phenylbicyclo[3.1.0]hexane-1-carboxylate

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Building Block in Organic Synthesis

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for the generation of various derivatives through functional group transformations. For instance, it can be utilized in the synthesis of cyclopropane-containing natural products and pharmaceuticals due to its ability to undergo cycloaddition reactions and other transformations .

1.2. Enantioselective Reactions

The compound has been employed in enantioselective reactions, particularly in the context of organocatalysis. Researchers have demonstrated its utility in highly enantioselective cyclopropanation reactions, where it acts as a chiral auxiliary, facilitating the formation of enantiomerically enriched products . This is particularly valuable in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

1.3. Synthesis of Bioactive Compounds

this compound is also integral to the synthesis of bioactive compounds with potential therapeutic applications. For example, it has been used as a precursor for synthesizing insecticidal agents and other biologically active molecules . The ability to modify its structure allows chemists to tailor compounds for specific biological activities.

2.1. Insecticidal Properties

Research indicates that derivatives of this compound exhibit significant insecticidal activity. These compounds have been tested against various insect pests, demonstrating effectiveness that could lead to their application in agricultural pest control . The mechanism of action often involves disrupting normal physiological processes in target insects.

2.2. Medicinal Chemistry

The structural motifs present in this compound make it a candidate for further exploration in medicinal chemistry. Its derivatives may possess anti-inflammatory or anticancer properties, warranting further investigation into their pharmacological profiles . Studies focusing on structure-activity relationships (SAR) are essential for understanding how modifications can enhance efficacy and reduce toxicity.

Industrial Applications

3.1. Agrochemical Development

Given its insecticidal properties, this compound is being considered for development as an agrochemical agent. The demand for environmentally friendly pest control solutions has increased interest in naturally derived compounds and their synthetic analogs .

3.2. Chemical Manufacturing

In chemical manufacturing, this compound can be utilized as a starting material for producing various specialty chemicals and polymers due to its reactive functional groups . Its unique structure allows for diverse chemical transformations that are beneficial in creating new materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure can also affect its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate

- Methyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate

- Methyl (1R,2R)-2-carboxycyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for studying stereoselective reactions and for use as a chiral building block in organic synthesis .

Actividad Biológica

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which imparts significant strain energy, making it reactive in various chemical transformations. Its molecular formula is , with a molecular weight of 144.13 g/mol. The compound's structure allows for diverse reactivity patterns, particularly in biological systems.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Various methods have been reported, including palladium-catalyzed reactions and ozonolysis procedures that yield high selectivity for the desired stereoisomer .

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter receptors. Specifically, it has been shown to interact with NMDA receptors, which are critical in synaptic plasticity and memory function. The compound acts as a selective agonist for certain NMDA receptor subtypes, potentially influencing neuroprotective pathways .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal death in models of cerebral ischemia by selectively activating GluN2B-containing NMDA receptors . This suggests potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

- Anti-inflammatory Properties : Additional studies have suggested that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines . This could make it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (1R,2R)-2-formylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCWFMYMKSRCAZ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229162 | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35501-84-9 | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35501-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.